molecular formula C12H19NO3 B1377885 Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 617714-22-4

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1377885
CAS No.: 617714-22-4
M. Wt: 225.28 g/mol
InChI Key: AUKQEIHIPOHGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate plays a significant role in biochemical reactions, particularly in the design and synthesis of CCR3 antagonists . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a reactant in enzymatic reactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways . The nature of these interactions can vary, depending on the specific biomolecules and the context of the biochemical reaction.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may alter the activity of signaling molecules, leading to changes in cellular responses and functions. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific enzymes or proteins, either inhibiting or activating their activity . For instance, it could act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity. Additionally, this compound may influence gene expression by binding to regulatory elements in the DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function may include alterations in cell signaling pathways, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects may also be observed, where a specific dosage level is required to achieve a particular biological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it could inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, its distribution within tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a bicyclic lactam with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide . The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of its target and thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its tert-butyl ester group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQEIHIPOHGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617714-22-4
Record name tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.